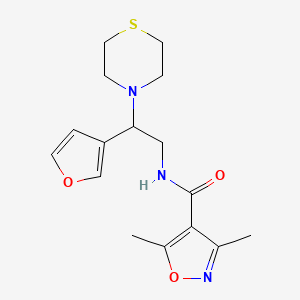

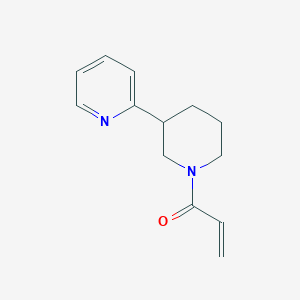

1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound known for its unique structural properties and wide range of applications in various scientific fields. It is characterized by the presence of a benzyloxy group, a 4H-pyran ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives have been found to target dna gyrase in certain bacteria . DNA gyrase is an essential enzyme involved in DNA replication, transcription, and repair .

Mode of Action

Piperidine derivatives have been shown to inhibit the activity of dna gyrase . This inhibition can lead to the prevention of DNA supercoiling, an essential process for DNA replication and transcription, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

By inhibiting dna gyrase, piperidine derivatives can disrupt the dna replication and transcription processes, which are crucial for bacterial growth and survival .

Pharmacokinetics

A related compound, 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides, has been identified as a potent and orally bioavailable inhibitor of protein kinase b (pkb) . This suggests that similar piperidine derivatives may also have favorable pharmacokinetic properties.

Result of Action

The inhibition of dna gyrase by piperidine derivatives can lead to the disruption of dna replication and transcription, potentially resulting in the death of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide generally involves multiple steps, including the formation of the 4H-pyran ring, the introduction of the benzyloxy group, and the coupling with piperidine. One common synthetic route includes:

Step 1: Formation of the 4H-pyran ring through a condensation reaction between a suitable diketone and an aldehyde.

Step 2: Introduction of the benzyloxy group via nucleophilic substitution.

Step 3: Coupling of the 4H-pyran derivative with piperidine-4-carboxamide using a peptide coupling reagent such as HATU or EDC.

Industrial production methods typically scale up these reactions using batch or continuous flow processes, optimizing conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde derivatives under specific conditions.

Reduction: The 4H-pyran ring can be reduced to form tetrahydropyran derivatives.

Substitution: The benzyloxy group can be replaced by other nucleophiles, such as amines or thiols, to create a wide range of analogs.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin Periodinane) are commonly used.

Reduction: Hydrogenation with catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Oxidation Products: Benzaldehyde derivatives and carboxylic acids.

Reduction Products: Tetrahydropyran derivatives.

Substitution Products: Piperidine derivatives with various functional groups replacing the benzyloxy group.

Scientific Research Applications

1-(5-(Benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide is widely used in scientific research, including:

Chemistry: As an intermediate for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: As a probe for studying enzyme activities and as a structural analog in receptor binding studies.

Medicine: Potential therapeutic applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of polymers and as a starting material for specialty chemicals.

Comparison with Similar Compounds

Similar compounds to 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxamide include:

Pyranocoumarins: Known for their biological activities, such as anti-inflammatory and antioxidant properties.

Piperidine derivatives: Commonly used in pharmaceuticals for their diverse pharmacological activities.

Benzyl ether derivatives: Utilized in organic synthesis as protecting groups and intermediates.

What sets this compound apart is its unique combination of functional groups, which offers a versatile framework for chemical modifications and a broad spectrum of applications in research and industry.

Properties

IUPAC Name |

1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c20-18(23)14-6-8-21(9-7-14)19(24)16-10-15(22)17(12-26-16)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAQHWYRRSQXBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-6-oxo-N-(4-sulfamoylphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2790091.png)

![3-chloro-2,2-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2790095.png)

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate](/img/structure/B2790096.png)

![N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2790100.png)

![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2790102.png)

![2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2790108.png)

![2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2790109.png)

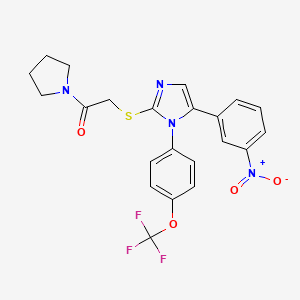

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2790110.png)